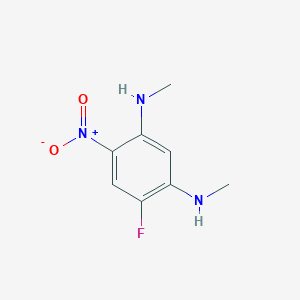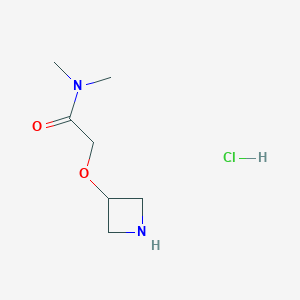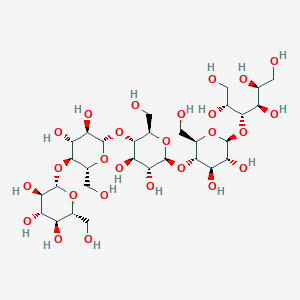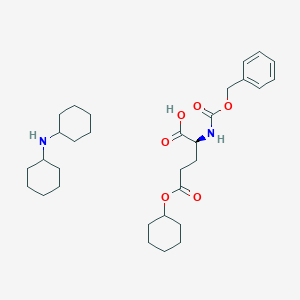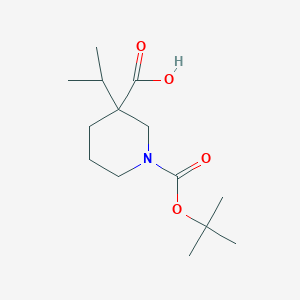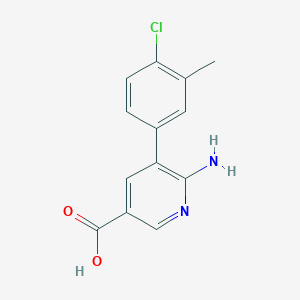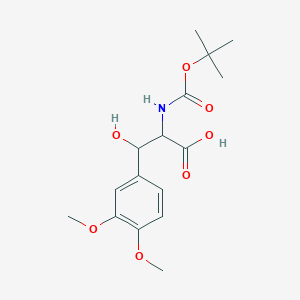![molecular formula C6H8F2N2O B1447877 [3-(二氟甲基)-1-甲基-1H-吡唑-4-基]甲醇 CAS No. 1803608-27-6](/img/structure/B1447877.png)
[3-(二氟甲基)-1-甲基-1H-吡唑-4-基]甲醇
描述
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol: is a fluorinated organic compound that contains a pyrazole ring, a difluoromethyl group, and a methanol group
科学研究应用
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of agrochemicals and materials with enhanced properties due to the presence of fluorine atoms.
作用机制
Target of Action
The primary target of [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol is the enzyme succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the mitochondrial respiration chain, specifically in the complex II .
Mode of Action
[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol acts by inhibiting the activity of succinate dehydrogenase . This inhibition disrupts the normal function of the mitochondrial respiration chain, leading to a decrease in energy production within the cell .
Biochemical Pathways
The inhibition of succinate dehydrogenase by [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol affects the tricarboxylic acid (TCA) cycle or Krebs cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. The inhibition of SDH disrupts this cycle, leading to a decrease in ATP production and an accumulation of succinate in the mitochondria .
Result of Action
The result of the action of [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol is a decrease in cellular energy production due to the disruption of the TCA cycle . This can lead to a variety of downstream effects, including cell death, particularly in organisms that are highly dependent on aerobic respiration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol typically involves the following steps:
Difluoromethylation: difluoromethyl sulfonium chloride .
Methylation: : The methylation of the pyrazole ring can be performed using methylating agents such as methyl iodide or dimethyl sulfate .
Hydroxylation: sodium borohydride or lithium aluminium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol: can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: : The compound can be reduced to remove the difluoromethyl group or other substituents.
Substitution: : The pyrazole ring can undergo substitution reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium trioxide and potassium permanganate .
Reduction: : Reducing agents like sodium borohydride and lithium aluminium hydride are often used.
Substitution: : Nucleophiles such as ammonia or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Aldehydes, ketones, and carboxylic acids.
Reduction: : Hydrocarbons and alcohols.
Substitution: : Various substituted pyrazoles and derivatives.
相似化合物的比较
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol: can be compared with other similar compounds, such as 3-(trifluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol and 3-(monofluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol . The presence of different numbers of fluorine atoms can affect the compound's properties and applications. The difluoromethyl group, in particular, offers a balance between reactivity and stability, making it unique compared to its counterparts.
属性
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O/c1-10-2-4(3-11)5(9-10)6(7)8/h2,6,11H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZVVVXMMTUHBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-27-6 | |
| Record name | [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


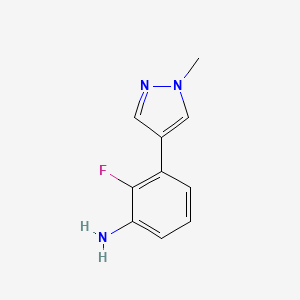
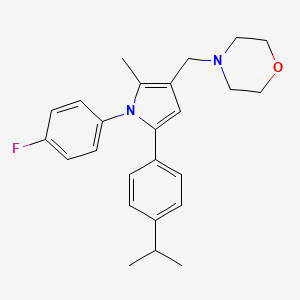
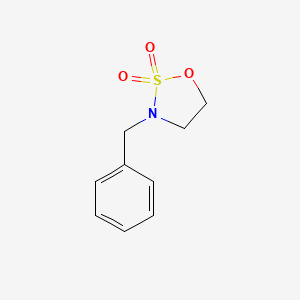
![8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B1447800.png)
![2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal](/img/structure/B1447801.png)
